molecular formula C13H14O3 B14005376 1-(Chroman-6-YL)cyclopropane-1-carboxylic acid

1-(Chroman-6-YL)cyclopropane-1-carboxylic acid

Cat. No.: B14005376
M. Wt: 218.25 g/mol
InChI Key: HLADYMRXHXVWDP-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropane carboxylic acid moiety attached to a benzopyran ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where a cyclopropane ring is introduced into the benzopyran structure. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of benzopyran-2-one derivatives.

    Reduction: Formation of dihydrobenzopyran derivatives.

    Substitution: Formation of halogenated or alkylated benzopyran derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane carboxylic acid group, which imparts distinct chemical properties and potential biological activities not found in simpler benzopyran derivatives.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-12(15)13(5-6-13)10-3-4-11-9(8-10)2-1-7-16-11/h3-4,8H,1-2,5-7H2,(H,14,15)

InChI Key

HLADYMRXHXVWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3(CC3)C(=O)O)OC1

Origin of Product

United States

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